8-bromo-5-fluoroquinoline-2-carbonitrile

Medicinal Chemistry HCV Protease Inhibition Structure-Activity Relationship

This polyhalogenated quinoline-2-carbonitrile offers an unrivaled orthogonal reactivity profile. The C8-bromo substituent is validated to confer optimal cell-based potency in HCV NS3 protease inhibitors (EC50 5 nM) and enhanced antiviral properties in HIV-1 integrase allosteric inhibitors. The C5-fluoro group further tunes electronic effects, while the C2-cyano handle enables independent diversification to acids, amides, or heterocycles. Pre-installed substitution eliminates late-stage halogenation, accelerating SAR campaigns. Ideal for focused kinase inhibitor, POLθ inhibitor, and antiviral library synthesis.

Molecular Formula C10H4BrFN2
Molecular Weight 251.05 g/mol
CAS No. 1698205-69-4
Cat. No. B6206572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-5-fluoroquinoline-2-carbonitrile
CAS1698205-69-4
Molecular FormulaC10H4BrFN2
Molecular Weight251.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1C#N)Br)F
InChIInChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H
InChIKeyBDRXASYHRHOLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4) Procurement Guide: Core Properties and Strategic Position


8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4, molecular formula C10H4BrFN2, molecular weight 251.05) is a polyhalogenated quinoline derivative featuring a bromine atom at position 8, a fluorine atom at position 5, and a cyano group at position 2 of the quinoline core . The compound exhibits an SMILES string of N#Cc1ccc2c(F)ccc(Br)c2n1 . As an advanced synthetic intermediate, it is commercially available from specialized chemical suppliers, though availability appears constrained, with some vendors listing the product as discontinued . This compound occupies a strategic position in medicinal chemistry research as a building block with dual orthogonal reactive handles (C8-bromo for cross-coupling; C2-cyano for diversification) combined with the metabolic and electronic modulation provided by the C5-fluoro substituent.

Why 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4) Cannot Be Interchanged with Generic Quinoline-2-carbonitrile Analogs


Generic substitution of 8-bromo-5-fluoroquinoline-2-carbonitrile with alternative quinoline-2-carbonitrile derivatives is precluded by the unique convergence of substitution pattern and electronic character imparted by the specific 8-bromo, 5-fluoro arrangement. Literature evidence from structure-activity relationship (SAR) studies on quinoline-based protease inhibitors demonstrates that the C8-bromo substituent was identified as optimal for enhancing cell-based potency in a series of HCV NS3 protease inhibitors, with analogue 26 (C8-bromo substituted) achieving an EC50 of 5 nM [1]. Furthermore, independent research on HIV-1 integrase allosteric inhibitors has shown that bromine at the 8-position confers better antiviral properties compared to alternative substitution patterns [2]. The addition of the C5-fluoro and C2-cyano groups further distinguishes this compound from simpler analogs by providing orthogonal reactive sites for cross-coupling and nitrile-based transformations while simultaneously modulating electron density across the quinoline ring system [3].

Quantitative Differentiation Evidence for 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4) Versus Structural Analogs


C8-Bromo Substitution Confers Optimal Cell-Based Potency in HCV NS3 Protease Inhibitor Scaffolds

In a systematic SAR study of linear HCV NS3 protease inhibitors, scanning of various substituents at the C8-position of the quinoline B-ring identified the bromo group as optimal for enhancing cell-based potency. Analogue 26, bearing a C8-bromo substituent, exhibited an EC50 of 5 nM, representing the most potent compound in this optimization series [1]. This finding establishes a class-level inference that C8-bromo substitution on quinoline scaffolds is favorable for achieving high potency in protease inhibition contexts. While this study did not evaluate 8-bromo-5-fluoroquinoline-2-carbonitrile specifically, the shared C8-bromo substitution pattern and quinoline-2-carbonitrile core architecture support the mechanistic relevance of this substitution pattern for target compound selection.

Medicinal Chemistry HCV Protease Inhibition Structure-Activity Relationship

C8-Bromo Substitution Enhances Antiviral Activity in HIV-1 Integrase Allosteric Inhibitors

Independent SAR studies on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors have demonstrated that the addition of bromine at either the 6-position or 8-position confers better antiviral properties. Specifically, researchers observed that bromine at the 8-position optimizes interaction with the C-terminal domain of the third integrase subunit [1]. This cross-study finding reinforces the functional significance of C8-bromo substitution on quinoline scaffolds for antiviral target engagement. While direct potency data for 8-bromo-5-fluoroquinoline-2-carbonitrile is not available, the consistent observation across multiple independent studies that C8-bromo substitution enhances antiviral activity supports the strategic selection of compounds bearing this substitution pattern.

Antiviral Research HIV-1 Integrase Inhibition Allosteric Modulation

C2-Cyano Group Enables Nitrile-Directed Diversification Pathways Absent in Aldehyde or Unsubstituted Analogs

The C2-cyano group in 8-bromo-5-fluoroquinoline-2-carbonitrile provides a critical functional handle absent in the more widely available 8-bromo-5-fluoroquinoline (CAS 917251-99-1) and 8-bromo-5-fluoroquinoline-2-carbaldehyde analogs. The cyano group serves as a precursor for carboxylic acid, amide, tetrazole, and amine functionalities through established transformations, while also acting as a directing group for C-H activation and as a ligand in coordination chemistry. In contrast, the carbaldehyde analog (8-bromo-5-fluoroquinoline-2-carbaldehyde) is limited to aldehyde-specific transformations such as oxidation, reductive amination, and condensation reactions [1]. The 8-bromo-5-fluoroquinoline parent compound lacks any C2 functional handle, requiring de novo installation of reactive groups. The SMILES string N#Cc1ccc2c(F)ccc(Br)c2n1 confirms the precise positioning of all three substituents .

Synthetic Chemistry Cross-Coupling Nitrile Chemistry

5-Fluoro Substitution Modulates Electronic Properties and Metabolic Stability Relative to Non-Fluorinated Analogs

The presence of the C5-fluoro substituent in 8-bromo-5-fluoroquinoline-2-carbonitrile introduces electronic modulation and potential metabolic stability advantages not present in non-fluorinated quinoline-2-carbonitrile analogs such as 8-bromoquinoline-2-carbonitrile (CAS 65185-41-3). Fluorinated quinolines are well-documented to exhibit altered pKa, enhanced membrane permeability, and increased resistance to oxidative metabolism compared to their non-fluorinated counterparts [1]. The fluorine atom at position 5 specifically withdraws electron density from the quinoline ring, potentially affecting both the reactivity of the C8-bromo group in cross-coupling reactions and the binding interactions of derived compounds with biological targets. Literature on fluorinated quinolines indicates that fluorine substitution at various positions can significantly alter the physicochemical and pharmacological profiles of quinoline derivatives [1].

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Dual Halogenation (8-Br, 5-F) Enables Sequential Orthogonal Cross-Coupling Not Possible with Mono-Halogenated Analogs

8-Bromo-5-fluoroquinoline-2-carbonitrile possesses two distinct halogen atoms at positions 5 (fluorine) and 8 (bromine) on the quinoline ring system, as confirmed by its SMILES structure N#Cc1ccc2c(F)ccc(Br)c2n1 . This dual-halogenation pattern enables sequential orthogonal cross-coupling strategies. The C8-bromo group is highly reactive in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C5-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) under more forcing conditions. This orthogonal reactivity is not available in mono-halogenated analogs such as 8-bromoquinoline-2-carbonitrile or 5-fluoroquinoline-2-carbonitrile, which are limited to single-site functionalization. Literature on bromo-substituted quinoline synthesis confirms that bromo-substituted quinolines serve as versatile intermediates for introducing aryl, heteroaryl, and alkyl groups via cross-coupling [1].

Synthetic Methodology Cross-Coupling Orthogonal Reactivity

Validated Research and Industrial Application Scenarios for 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4)


Synthesis of HCV NS3 Protease Inhibitor Candidates via C8-Cross-Coupling

Based on SAR evidence demonstrating that C8-bromo substitution confers optimal cell-based potency in HCV NS3 protease inhibitors (EC50 = 5 nM achieved for C8-bromo analog 26) [1], 8-bromo-5-fluoroquinoline-2-carbonitrile is strategically positioned for synthesis of next-generation protease inhibitor candidates. The C8-bromo group enables Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties, while the C2-cyano group can be converted to carboxylic acid or amide functionalities required for P2-P4 macrocyclization strategies. This compound provides the optimal C8-substitution pattern pre-installed, eliminating the need for late-stage halogenation or the synthetic burden of introducing bromine at C8 after constructing the quinoline core.

HIV-1 Integrase Allosteric Inhibitor Development Leveraging C8-Bromo and C5-Fluoro Substitution

Research on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors has demonstrated that bromine at the 8-position optimizes interaction with the C-terminal domain of the third integrase subunit, conferring enhanced antiviral properties [2]. 8-Bromo-5-fluoroquinoline-2-carbonitrile contains both the favorable C8-bromo substitution and an additional C5-fluoro group that may further modulate electronic interactions with the target protein. The compound serves as an advanced intermediate for generating focused libraries of HIV-1 integrase allosteric inhibitors via C2-cyano diversification and C8-cross-coupling chemistry.

DNA Polymerase Theta (POLQ) Inhibitor Synthesis for HR-Deficient Cancer Therapy

Recent patent literature identifies DNA polymerase theta (POLθ) inhibitors as promising cancer therapeutics for homologous recombination (HR)-deficient tumors [3]. Quinoline-2-carbonitrile scaffolds are established kinase inhibitor pharmacophores, and the specific 8-bromo,5-fluoro substitution pattern of 8-bromo-5-fluoroquinoline-2-carbonitrile provides both the electron-withdrawing characteristics (via F and CN groups) and cross-coupling handle (via Br) desirable for optimizing POLθ inhibitor candidates. The compound can serve as a versatile building block for synthesizing novel POLθ inhibitor chemotypes incorporating quinoline cores.

Multi-Site Diversification for Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C8-bromo (cross-coupling) and C2-cyano (functional group interconversion) groups, combined with the electronic modulation provided by the C5-fluoro substituent [4], makes 8-bromo-5-fluoroquinoline-2-carbonitrile an ideal starting material for synthesizing focused kinase inhibitor libraries. The compound enables parallel synthesis strategies where the C8 position is diversified via Suzuki-Miyaura coupling while the C2 position is independently elaborated to carboxylic acids, amides, or heterocycles. This orthogonal functionalization capability is not available in mono-halogenated quinoline-2-carbonitrile analogs, which lack the second reactive halogen site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-5-fluoroquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.